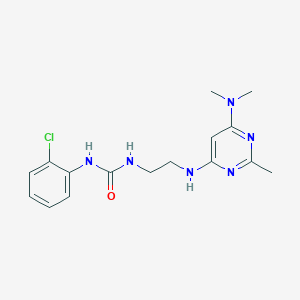

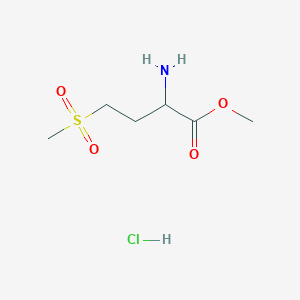

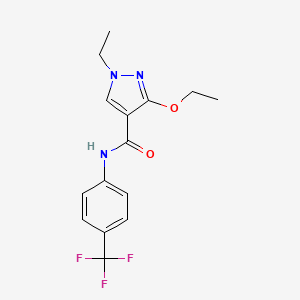

Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular weight of a similar compound, “methyl 2-amino-4-sulfamoylbutanoate hydrochloride”, is 232.69 . The InChI code is1S/C5H12N2O4S.ClH/c1-11-5 (8)4 (6)2-3-12 (7,9)10;/h4H,2-3,6H2,1H3, (H2,7,9,10);1H . This information can be used to infer the molecular structure of the compound. Physical And Chemical Properties Analysis

“Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride” is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications

Anionic Surfactant Synthesis

“Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride” can be utilized in the synthesis of anionic surfactants, particularly fatty acid methyl ester sulfonates (MES), which are derived from waste cooking oil. These surfactants are environmentally friendly and exhibit excellent surface activity and self-assembly behavior . They are used in the chemical industry as phosphide-free detergents due to their low oil/water interfacial tension and eco-friendliness .

Nonlinear Optical Material Development

This compound is instrumental in the growth of organic nonlinear optical (NLO) single crystals, such as 2-amino-4-methylpyridinium-4-hydroxybenzolate. These crystals are significant for optoelectronics devices, as they exhibit enhanced electronic NLO polarization response compared to inorganic materials. The hyperpolarizability of these crystals is crucial for their optical applications .

Polymerization Process Enhancement

The compound can play a role in the anionic polymerization process, particularly in the synthesis of well-defined polymers like block copolymers. It can help stabilize enolate anions and coordinate monomers, which is essential for producing polymers with unique properties suitable for various industrial applications .

Adsorption and Environmental Remediation

In environmental science, “Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride” can be used to modify lignosulfonates through a Mannich reaction. The resulting aminated compounds have shown potential in adsorbing dyes like methyl blue from solutions, which is a critical step in water purification and environmental remediation .

Safety And Hazards

The compound has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S.ClH/c1-11-6(8)5(7)3-4-12(2,9)10;/h5H,3-4,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISYSAAQPVDNSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCS(=O)(=O)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362829.png)

![4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2362834.png)

![4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2362838.png)

![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one](/img/structure/B2362844.png)

![8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2362849.png)

![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2362850.png)